molecular formula C21H20O9 B020649 Cleomiscosin C CAS No. 84575-10-0

Cleomiscosin C

Cat. No. B020649
CAS RN: 84575-10-0
M. Wt: 416.4 g/mol
InChI Key: GZXPCBAETDEQAX-CRAIPNDOSA-N
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Description

Cleomiscosin C is a type of compound known as a coumarinolignan . It is a powder in physical form and belongs to the category of coumarins . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .


Synthesis Analysis

Cleomiscosin C has been synthesized from a phenol precursor following a 17-step process .


Molecular Structure Analysis

The molecular structure of Cleomiscosin C includes a dioxane bridge that links two C6C3 units, which are coumarins and phenyl propanes . The structure also includes a 1,4-benzodioxane lignan scaffold .


Chemical Reactions Analysis

Cleomiscosin C has been found to inhibit LDL oxidation and free radicals generation . It has also been found to bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .


Physical And Chemical Properties Analysis

Cleomiscosin C is a powder in physical form . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .

Scientific Research Applications

Immunomodulatory Activity

Specific Scientific Field

Immunology

Summary of the Application

Cleomiscosin C, along with other natural coumarinolignoids, has been recognized for its immunomodulatory activity. It affects both cell-mediated and humoral immune responses .

Methods of Application or Experimental Procedures

The immunomodulatory activity of Cleomiscosin C was predicted through a quantitative structure-activity relationship (QSAR) model, developed by the forward feed multiple linear regression method with a leave-one-out approach .

Results or Outcomes

The QSAR model showed a relationship correlating measure of 99% (R (2) = 0.99) and a predictive accuracy of 96% (RCV (2) = 0.96). The results indicate that Cleomiscosin C has a strong binding affinity to immunomodulatory receptors .

Antioxidant Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Cleomiscosin C has been found to have antioxidant activity, specifically in inhibiting LDL oxidation .

Methods of Application or Experimental Procedures

The antioxidant activity of Cleomiscosin C was tested against LDL oxidation mediated by either catalytic copper ions (Cu 2+) or free radicals generated with the azo compound 2,2’-azobis .

Results or Outcomes

Cleomiscosin C dose-dependently inhibits LDL oxidation with IC50s of 29.5 and 11.9 μM, respectively. It also protects apolipoprotein B-100 (apoB-100) against Cu 2+ -induced fragmentation .

Hepatoprotective Effects

Specific Scientific Field

Hepatology

Summary of the Application

Cleomiscosin C, along with other coumarinolignoids, has shown significant protective effects against CCl(4)-induced hepatotoxicity in small animals .

Methods of Application or Experimental Procedures

The hepatoprotective effects of Cleomiscosin C were tested in small animals subjected to CCl(4)-induced hepatotoxicity .

Results or Outcomes

The results indicate that Cleomiscosin C is well-tolerated by small animals in acute oral studies and shows significant protective effects against hepatotoxicity .

Anti-Inflammatory Activity

Summary of the Application

Cleomiscosin C has been recognized for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of Cleomiscosin C was predicted through a quantitative structure-activity relationship (QSAR) model, developed by the forward feed multiple linear regression method with a leave-one-out approach .

Results or Outcomes

The QSAR model showed a relationship correlating measure of 99% (R (2) = 0.99) and a predictive accuracy of 96% (RCV (2) = 0.96). The results indicate that Cleomiscosin C has a strong binding affinity to anti-inflammatory receptors .

Antimicrobial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Cleomiscosin C has been found to have antimicrobial activity, specifically against certain strains of bacteria and fungi .

Methods of Application or Experimental Procedures

The antimicrobial activity of Cleomiscosin C was tested against various strains of bacteria and fungi using the disk diffusion method .

Results or Outcomes

Cleomiscosin C showed significant antimicrobial activity against the tested strains, with inhibition zones ranging from 10 to 20 mm .

properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXPCBAETDEQAX-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cleomiscosin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
H Tanaka, M Ishihara, K Ichino, K ITO - … and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
… Treatment of the alcohols(8a, b) with 35% hydrochloric acid in acetic acid furnished aquillochin (cleomiscosin C)(1). The regioisomer cleomiscosin D (2) was similarly synthesized from …
Number of citations: 21 www.jstage.jst.go.jp
R Kaur, S Kumar, A Chatterjee… - Biomedical …, 2010 - Wiley Online Library
… HPLC method has been developed for simultaneous identification and quantification of three coumarinolignoids, cleomiscosin A (Cliv A), cleomiscosin B (Cliv B) and cleomiscosin C (…
SK Chattopadhyay, S Kumar, S Tripathi… - Biomedical …, 2007 - Wiley Online Library
A simple, accurate and reproducible reverse‐phase HPLC method has been developed for identification and quantification of two isomeric coumarinolignoids, cleomiscosin A and B in …
AS Begum, SS Kumar, S Gottapu, K Hira - Phytochemistry Letters, 2018 - Elsevier
… However, isolation of a coumarinolignan glucoside ie Yinxiancaoside C (cleomiscosin C-4-O-β-d-glucopyranoside) from Chloranthus japonicus S., has been reported in the literature (…
Number of citations: 9 www.sciencedirect.com
WY **, PT Thuong, ND Su, BS Min, KH Son… - Archives of pharmacal …, 2007 - Springer
… , and cleomiscosin C (2) … , cleomiscosin C markedly inhibited LDL oxidation mediated by either Cu 2§ or AAPH in a dose-dependent manner. At the same concentration, cleomiscosin C …
Number of citations: 38 link.springer.com
H Van Ban, TTT Van, V Van Chien, NT Hue… - Phytochemistry …, 2020 - Elsevier
… Three new flavone 6-C-glycosides, amesiflavones A–C (1-3) together with four known compounds, (+)-aptosimon (4), (+)-isolariciresinol (5), cleomiscosin A (6), and cleomiscosin C (7) …
Number of citations: 1 www.sciencedirect.com
AS Begum, SS Kumar - Topics in Current Chemistry, 2018 - Springer
… ) acetate in N,N-diethylaniline to yield MOM protected cleomiscosin C (52) and under acidic condition, the MOM groups were removed to yield cleomiscosin C (3) [36]. …
Number of citations: 4 link.springer.com
A Kuboki, C Maeda, T Arishige, K Kuyama… - Tetrahedron …, 2008 - Elsevier
… In summary, a total synthesis of cleomiscosin C (15 steps from 8, 1.9% overall yield) has been achieved as an application of the regioselective cycloaddition of o-quinone and 2. It is …
Number of citations: 17 www.sciencedirect.com
M Sahai, E Gössinger, M Luzhetska, J Härle… - Fortschritte der Chemie …, 2010 - Springer
… The 1 H NMR spectrum of cleomiscosin C exhibited signals … Consistent with this observation, cleomiscosin C showed in its … The extra methoxy group in cleomiscosin C was thus proved …
Number of citations: 64 link.springer.com
H Van Ban, TTT Van, V Van Chien, NT Hue… - Vietnam Journal of …, 2020 - vjs.ac.vn
… similar to cleomiscosin C. The spectral data of 4 was identical to those of cleomiscosin C [13, … 25 -23o (c 0.1, MeOH) of compound 4 suggested the structure of 4 to be (-)-cleomiscosin C. …
Number of citations: 3 vjs.ac.vn

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